molecular formula C7H8KO5S B1264672 Potassium 4-Hydroxy-3-methoxybenzenesulfonate CAS No. 16241-25-1

Potassium 4-Hydroxy-3-methoxybenzenesulfonate

Cat. No.: B1264672
CAS No.: 16241-25-1
M. Wt: 243.30 g/mol
InChI Key: UQLUGIAIXOWYBP-UHFFFAOYSA-N
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Description

It is commonly used in medicine as an expectorant to thin mucus in the lungs and reduce chest congestion . This compound is derived from guaiacol, which is a phenolic compound containing a methoxy functional group.

Biochemical Analysis

Biochemical Properties

Potassium 4-Hydroxy-3-methoxybenzenesulfonate plays a significant role in biochemical reactions, particularly in the respiratory system. It interacts with enzymes and proteins involved in mucus production and secretion. The compound increases the volume of secretions in the respiratory tract, facilitating their removal by ciliary action and coughing . It is known to interact with mucin proteins, which are responsible for the viscosity of mucus, thereby reducing its thickness and making it easier to expel .

Cellular Effects

This compound affects various types of cells and cellular processes. In respiratory epithelial cells, it enhances mucus secretion and reduces mucus viscosity, aiding in the clearance of mucus from the airways . The compound also influences cell signaling pathways related to mucus production and secretion. Additionally, it may impact gene expression related to mucin production, thereby modulating the overall mucus production in the respiratory tract .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with mucin proteins and enzymes involved in mucus production. The compound binds to mucin proteins, reducing their viscosity and facilitating their removal from the respiratory tract . It may also inhibit or activate specific enzymes involved in mucus production, thereby modulating the overall mucus secretion process . Additionally, the compound may influence gene expression related to mucin production, further affecting mucus production and secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and does not degrade quickly, maintaining its efficacy over extended periods . Long-term studies have shown that the compound continues to reduce mucus viscosity and enhance mucus clearance over time . Prolonged exposure to high concentrations may lead to cellular adaptations, potentially reducing its effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low to moderate doses, the compound effectively reduces mucus viscosity and enhances mucus clearance without causing significant adverse effects . At high doses, it may cause toxicity and adverse effects, such as irritation of the respiratory tract and potential damage to respiratory epithelial cells . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its beneficial effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to mucus production and secretion. It interacts with enzymes and cofactors involved in the synthesis and degradation of mucin proteins . The compound may also affect metabolic flux and metabolite levels related to mucus production, thereby modulating the overall mucus secretion process .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound is primarily localized in the respiratory tract, where it exerts its effects on mucus production and secretion . It may also accumulate in specific cellular compartments, influencing its overall efficacy and activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the respiratory epithelial cells . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these cells is crucial for its activity and function in reducing mucus viscosity and enhancing mucus clearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sulfogaiacol involves several steps. One method includes using sulfuric acid as a solvent and sulfonating agent. The process begins by cooling the mixture to -5°C to 10°C, then adding o-dimethoxybenzene. The mixture is heated and stirred, followed by the addition of calcium oxide or calcium carbonate to regulate the pH value. The reaction mixture is filtered to obtain 3,4-dimethoxy calcium benzene sulfonate. This intermediate is then treated with a Lewis acid, heated to 60-100°C, and reacted for 2-5 hours. The mixture is cooled to 20-30°C to obtain a mixture of 3-hydroxy-4-methoxy calcium benzene sulfonate and 4-hydroxy-3-methoxy calcium benzene sulfonate. Finally, potassium carbonate, potassium bicarbonate, or potassium hydroxide is added, and the mixture is heated to 50-100°C, reacted for 2-10 hours, cooled to -10°C to 0°C, and filtered to obtain sulfogaiacol .

Industrial Production Methods: The industrial production of sulfogaiacol follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are controlled to ensure high yield and purity of the final product. The process is environmentally friendly and suitable for large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions: Sulfogaiacol undergoes various chemical reactions, including:

    Oxidation: Sulfogaiacol can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert sulfogaiacol to its corresponding alcohol derivatives.

    Substitution: Sulfogaiacol can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, alcohol derivatives, and substituted aromatic compounds .

Scientific Research Applications

Sulfogaiacol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Guaiacol: A phenolic compound with a methoxy functional group, used as a precursor to sulfogaiacol.

    Guaiacolsulfonic Acid: Another name for sulfogaiacol, highlighting its sulfonic acid group.

    Mequinol: A methoxyphenol similar to guaiacol but with different applications.

Uniqueness: Sulfogaiacol is unique due to its dual functionality as both a phenolic compound and a sulfonic acid. This combination allows it to participate in a wide range of chemical reactions and makes it particularly effective as an expectorant in medical applications .

Properties

CAS No.

16241-25-1

Molecular Formula

C7H8KO5S

Molecular Weight

243.30 g/mol

IUPAC Name

potassium;4-hydroxy-3-methoxybenzenesulfonate

InChI

InChI=1S/C7H8O5S.K/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;/h2-4,8H,1H3,(H,9,10,11);

InChI Key

UQLUGIAIXOWYBP-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.[K+]

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)O)O.[K]

Synonyms

guaiacolsulfonate potassium
guaiacolsulfonic acid
guaiacolsulfonic acid, monopotassium salt
potassium guaiacolsulfonate
Thiocol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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